COX-2/5-LOX Dual Inhibition: Superior Selectivity Profile Versus NSAID Comparators
Chebulagic acid demonstrates a pronounced selectivity for COX-2 over COX-1 in enzyme inhibition assays, a feature that distinguishes it from classical non-selective NSAIDs which typically inhibit COX-1 at lower or comparable concentrations. In a direct comparison using isolated enzyme assays, chebulagic acid exhibited an IC50 of 0.92 μM for COX-2 versus 15 μM for COX-1, yielding a COX-2/COX-1 selectivity ratio of approximately 16.3 [1]. Additionally, chebulagic acid potently inhibits 5-LOX with an IC50 of 2.1 μM, establishing it as a bona fide COX–LOX dual inhibitor [1]. By contrast, standard NSAIDs such as indomethacin and ibuprofen exhibit IC50 values in the nanomolar to low micromolar range for COX-1 and lack meaningful 5-LOX inhibition, highlighting chebulagic acid's unique dual-targeting profile [1].
| Evidence Dimension | COX-2 vs. COX-1 selectivity |
|---|---|
| Target Compound Data | IC50 (COX-2) = 0.92 ± 0.011 μM; IC50 (COX-1) = 15 ± 0.288 μM; IC50 (5-LOX) = 2.1 ± 0.057 μM |
| Comparator Or Baseline | Typical NSAIDs (e.g., indomethacin): COX-1 IC50 ~0.1–1 μM, lacking 5-LOX inhibition |
| Quantified Difference | COX-2/COX-1 selectivity ratio = 16.3; 5-LOX IC50 = 2.1 μM (absent in comparators) |
| Conditions | Isolated enzyme inhibition assay (COX-1, COX-2, 5-LOX) |
Why This Matters
A high COX-2/COX-1 selectivity ratio is desirable for anti-inflammatory research applications to minimize gastric side effects associated with COX-1 inhibition, while dual 5-LOX blockade offers a complementary anti-inflammatory mechanism not provided by standard NSAIDs.
- [1] Reddy DB, Reddy TC, Jyotsna G, Sharan S, Priya N, Lakshmipathi V, Reddanna P. Chebulagic acid, a COX-LOX dual inhibitor isolated from the fruits of Terminalia chebula Retz., induces apoptosis in COLO-205 cell line. J Ethnopharmacol. 2009;124(3):506-512. doi:10.1016/j.jep.2009.05.008. View Source
